Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- is an organic compound that has garnered significant interest in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of both cyano and quinoline groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- typically involves the reaction of malononitrile with quinoline derivatives under specific conditions. One common method involves the use of a base catalyst, such as sodium hydride or sodium alkoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted malononitrile compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and polymers.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Malononitrile, (cyano-(1,2,3,4-tetrahydro-6-quinolyl)methylene)- involves its interaction with various molecular targets and pathways. The cyano groups act as electron-withdrawing groups, enhancing the reactivity of the compound. The quinoline moiety can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Malononitrile: A simpler compound with two cyano groups, used as a building block in organic synthesis.
Quinoline: A heterocyclic compound with a nitrogen atom, used in the synthesis of various pharmaceuticals.
Cyanoacetonitrile: A compound with a cyano group and an acetonitrile moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse properties and applications .
Properties
CAS No. |
97460-75-8 |
---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-6-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C14H10N4/c15-7-12(8-16)13(9-17)10-3-4-14-11(6-10)2-1-5-18-14/h3-4,6,18H,1-2,5H2 |
InChI Key |
MMBBFDZCCKWEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=C(C#N)C#N)C#N)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.